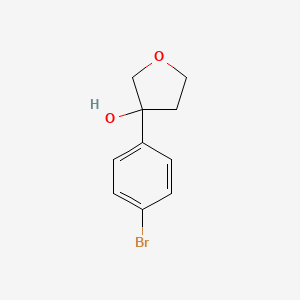

3-(4-Bromophenyl)tetrahydrofuran-3-OL

説明

3-(4-Bromophenyl)tetrahydrofuran-3-OL is a brominated tetrahydrofuran derivative characterized by a hydroxyl group and a 4-bromophenyl substituent at the 3-position of the tetrahydrofuran ring. The hydroxyl group enhances hydrogen-bonding capacity, while the bromophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

特性

CAS番号 |

1781048-14-3 |

|---|---|

分子式 |

C10H11BrO2 |

分子量 |

243.10 g/mol |

IUPAC名 |

3-(4-bromophenyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |

InChIキー |

OTJRTHFIECDKPQ-UHFFFAOYSA-N |

正規SMILES |

C1COCC1(C2=CC=C(C=C2)Br)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-OL typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)tetrahydrofuran-3-OL may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)tetrahydrofuran-3-one.

Reduction: Formation of 3-(phenyl)tetrahydrofuran-3-OL.

Substitution: Formation of 3-(4-substituted phenyl)tetrahydrofuran-3-OL derivatives.

科学的研究の応用

3-(4-Bromophenyl)tetrahydrofuran-3-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

類似化合物との比較

Coumarin Derivatives: Brodifacoum and Difethialone

Brodifacoum and difethialone, highlighted in , share the 4-bromophenyl motif but differ in their core structures. Key distinctions include:

Key Insight : The tetrahydrofuran core in 3-(4-Bromophenyl)tetrahydrofuran-3-OL lacks the extended conjugation of coumarin derivatives, likely reducing its bioactivity in inflammation models. However, its simpler structure may enhance synthetic versatility .

Acetamide Derivatives with 4-Bromophenyl Groups

describes acetamide compounds featuring 4-bromophenyl acryloyl groups, such as 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide. These derivatives differ significantly in backbone structure and applications:

Key Insight : The acetamide derivatives leverage conjugated systems for optical or electronic applications, whereas 3-(4-Bromophenyl)tetrahydrofuran-3-OL’s rigid tetrahydrofuran ring may favor stereoselective synthesis or catalysis.

生物活性

3-(4-Bromophenyl)tetrahydrofuran-3-OL, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities, particularly its anticancer and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

3-(4-Bromophenyl)tetrahydrofuran-3-OL is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which contributes to its unique chemical reactivity and biological interactions. The compound's structure allows for various functional transformations, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of bromophenol derivatives, including 3-(4-Bromophenyl)tetrahydrofuran-3-OL. Research indicates that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.

Case Studies

-

In Vitro Studies :

- A study evaluated several bromophenol derivatives for their anticancer effects against five human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116). Among these, certain derivatives demonstrated significant inhibition ratios, suggesting that modifications to the bromophenol structure can enhance anticancer efficacy .

- Specifically, compound 4g , a derivative related to 3-(4-Bromophenyl)tetrahydrofuran-3-OL, showed an inhibition ratio of approximately 88.2% against A549 cells at a concentration of 10 μg/mL .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as tubulin or specific enzymes involved in cancer cell proliferation . For instance, the presence of the bromine atom may enhance binding affinity to these targets due to its electronic properties.

Antibacterial Activity

In addition to its anticancer properties, 3-(4-Bromophenyl)tetrahydrofuran-3-OL has been assessed for antibacterial activity. Studies indicate that compounds with similar structural features can exhibit varying degrees of effectiveness against bacteria.

Findings

- Research into related compounds suggests that the presence of electron-withdrawing groups like bromine can influence antibacterial potency. For example, modifications that include halogens have been shown to enhance activity against Helicobacter pylori strains .

Comparative Biological Activity

To better understand the biological activity of 3-(4-Bromophenyl)tetrahydrofuran-3-OL in comparison to similar compounds, data from various studies can be summarized as follows:

| Compound | Anticancer Activity (IC50 μg/mL) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| 3-(4-Bromophenyl)tetrahydrofuran-3-OL | Not specifically tested | Not specifically tested |

| Compound 4g | 10 (A549) | Not reported |

| Compound with methoxy group | Not reported | 32 (against H. pylori) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。